N-(4-Nitrophenyl)tetracosanamide
Description
N-(4-Nitrophenyl)tetracosanamide is a synthetic organic compound characterized by a long aliphatic chain (tetracosane, 24 carbons) linked to an amide group substituted with a 4-nitrophenyl moiety. Its molecular formula is C₃₀H₅₂N₂O₃, with a calculated molecular weight of 488.75 g/mol.
Properties
CAS No. |
137361-73-0 |
|---|---|
Molecular Formula |
C30H52N2O3 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
N-(4-nitrophenyl)tetracosanamide |
InChI |
InChI=1S/C30H52N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-30(33)31-28-24-26-29(27-25-28)32(34)35/h24-27H,2-23H2,1H3,(H,31,33) |
InChI Key |
GVCAMSUDEBJYOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)tetracosanamide typically involves the reaction of tetracosanoic acid (lignoceric acid) with 4-nitroaniline. The process can be summarized as follows:
Activation of Tetracosanoic Acid: The carboxylic acid group of tetracosanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated tetracosanoic acid is then reacted with 4-nitroaniline to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially using continuous flow reactors and automated systems to handle large volumes of reagents and products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)tetracosanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield tetracosanoic acid and 4-nitroaniline.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under elevated temperatures.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH).
Major Products
Reduction: 4-Aminophenyl)tetracosanamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: Tetracosanoic acid and 4-nitroaniline.
Scientific Research Applications
N-(4-Nitrophenyl)tetracosanamide has several scientific research applications:
Materials Science: Used in the synthesis of surfactants and as a component in the formulation of specialty polymers and coatings.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, particularly those requiring a long alkyl chain and a reactive nitrophenyl group.
Biological Studies: Investigated for its potential interactions with biological membranes due to its amphiphilic nature, which could be useful in drug delivery systems.
Industrial Applications: Utilized in the production of lubricants and as an additive in various industrial processes to enhance the properties of materials.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)tetracosanamide in biological systems is not well-documented. its amphiphilic nature suggests it could interact with lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of molecules across membranes. The nitrophenyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
The following analysis compares N-(4-Nitrophenyl)tetracosanamide with structurally related compounds, focusing on molecular features, synthesis, and biological activity.
Structural and Physicochemical Comparisons
Key Observations:
- Chain Length Impact : The 24-carbon chain in this compound significantly increases its lipophilicity compared to shorter analogs like N-(4-nitrophenyl)acetamide. This reduces solubility in polar solvents (e.g., water) but enhances compatibility with lipid membranes .
Comparison with this compound :
- While biological data for this compound is absent, its long alkyl chain could promote interaction with lipid-rich bacterial membranes or fungal cell walls. However, excessive lipophilicity might reduce bioavailability compared to smaller, more polar heterocyclic derivatives .
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